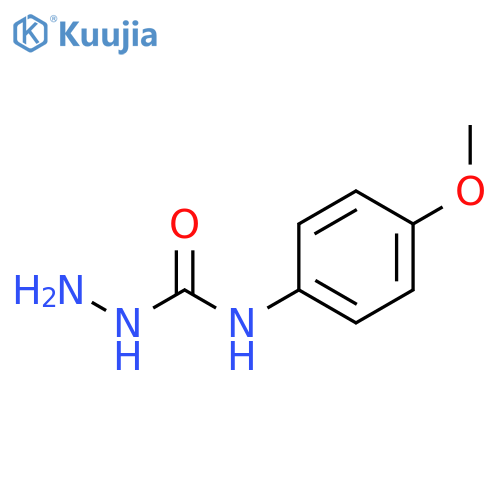Cas no 62774-59-8 (3-amino-1-(4-methoxyphenyl)urea)

62774-59-8 structure
商品名:3-amino-1-(4-methoxyphenyl)urea
CAS番号:62774-59-8
MF:C8H11N3O2
メガワット:181.191841363907
MDL:MFCD11212722
CID:431690
PubChem ID:10943076
3-amino-1-(4-methoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboxamide, N-(4-methoxyphenyl)-
- 1-amino-3-(4-methoxyphenyl)urea
- N-(4-methoxyphenyl)hydrazinecarboxamide
- EN300-87275
- 62774-59-8
- SCHEMBL6827864
- CS-0116751
- AKOS005068358
- 3-amino-1-(4-methoxyphenyl)urea
- DTXSID00449192
-
- MDL: MFCD11212722
- インチ: InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
- InChIKey: RRLBDHCXNYCIIU-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)NC(=O)NN
計算された属性
- せいみつぶんしりょう: 181.08523
- どういたいしつりょう: 181.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 76.4Ų
じっけんとくせい
- PSA: 76.38
3-amino-1-(4-methoxyphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87275-0.05g |
3-amino-1-(4-methoxyphenyl)urea |
62774-59-8 | 95% | 0.05g |
$88.0 | 2023-09-01 | |
| Enamine | EN300-87275-0.1g |
3-amino-1-(4-methoxyphenyl)urea |
62774-59-8 | 95% | 0.1g |
$132.0 | 2023-09-01 | |
| TRC | A612600-25mg |
3-amino-1-(4-methoxyphenyl)urea |
62774-59-8 | 25mg |
$ 70.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187391-50mg |
N-(4-methoxyphenyl)hydrazinecarboxamide |
62774-59-8 | 97% | 50mg |
¥1900.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187391-1g |
N-(4-methoxyphenyl)hydrazinecarboxamide |
62774-59-8 | 97% | 1g |
¥12690.00 | 2024-05-06 | |
| 1PlusChem | 1P019QPV-250mg |
3-amino-1-(4-methoxyphenyl)urea |
62774-59-8 | 95% | 250mg |
$280.00 | 2025-03-03 | |
| A2B Chem LLC | AV33347-10g |
N-(4-Methoxyphenyl)hydrazinecarboxamide |
62774-59-8 | 95% | 10g |
$2166.00 | 2024-04-19 | |
| Aaron | AR019QY7-500mg |
3-amino-1-(4-methoxyphenyl)urea |
62774-59-8 | 95% | 500mg |
$511.00 | 2025-02-10 | |
| Aaron | AR019QY7-250mg |
3-amino-1-(4-methoxyphenyl)urea |
62774-59-8 | 95% | 250mg |
$284.00 | 2025-02-10 | |
| Aaron | AR019QY7-50mg |
3-amino-1-(4-methoxyphenyl)urea |
62774-59-8 | 95% | 50mg |
$146.00 | 2025-02-10 |
3-amino-1-(4-methoxyphenyl)urea 関連文献
-
Andrey V. Bogolubsky,Yurii S. Moroz,Pavel K. Mykhailiuk,Yurii V. Dmytriv,Sergey E. Pipko,Liudmyla N. Babichenko,Anzhelika I. Konovets,Andrey Tolmachev RSC Adv. 2015 5 1063
62774-59-8 (3-amino-1-(4-methoxyphenyl)urea) 関連製品
- 1566-42-3(1-(4-Methoxyphenyl)urea)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量